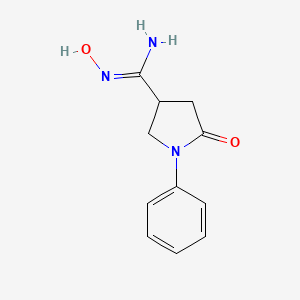

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

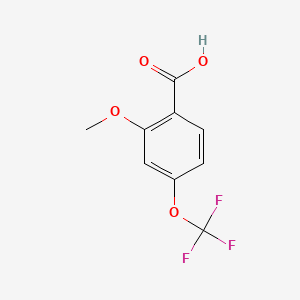

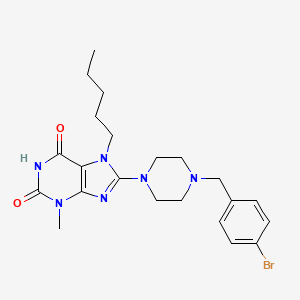

The molecular structure of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains functional groups such as a carboximidamide group and a phenyl group.Chemical Reactions Analysis

“N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” can undergo various chemical reactions. For instance, it can react with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone to yield corresponding hydrazones . It can also interact with 2,3-dichloronaphthoquinone to afford N-substituted carbohydrazides with a naphthoquinone moiety .Aplicaciones Científicas De Investigación

Anticancer Agents:

- Targeting Tumor Cells: N’-hydroxy-pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cells. Researchers are exploring their use as potential anticancer agents by inhibiting specific pathways or proteins involved in tumor growth and metastasis .

- Modulating Inflammation: N’-hydroxy-pyrrolidine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or modulate immune responses, making them attractive candidates for developing anti-inflammatory drugs .

- Neuroprotective Effects: Studies suggest that N’-hydroxy-pyrrolidine derivatives may protect neurons from oxidative stress and neurodegeneration. Researchers are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Green Chemistry and Sustainable Synthesis

N’-hydroxy-pyrrolidine has also found applications in green chemistry and sustainable synthesis:

Microwave-Assisted Organic Synthesis (MAOS):- Efficient Synthesis: Researchers have utilized microwave-assisted methods to synthesize pyrrolidines, including N’-hydroxy-pyrrolidine. MAOS enhances synthetic efficiency, reduces reaction times, and minimizes waste, aligning with principles of green chemistry .

Combinatorial Chemistry and Parallel Synthesis

N’-hydroxy-pyrrolidine has been part of parallel synthesis studies:

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides:- Library Preparation: A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was synthesized using a parallel solution-phase approach. The synthesis involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted derivatives, followed by amidation with aliphatic amines. These compounds may have diverse applications .

Propiedades

IUPAC Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEUKGSMKHUITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)